molecular formula C23H23NO4 B13062291 2-Cyclohexyl-3-(9h-fluoren-12-ylmethoxycarbonylamino)propanoic acid

2-Cyclohexyl-3-(9h-fluoren-12-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B13062291
M. Wt: 377.4 g/mol
InChI Key: RAQPAPMBITVVOX-RNQJHPSTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-3-(9h-fluoren-12-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps, starting with the preparation of the cyclohexyl and fluorenylmethoxycarbonyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-3-(9h-fluoren-12-ylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Cyclohexyl-3-(9h-fluoren-12-ylmethoxycarbonylamino)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-3-(9h-fluoren-12-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexyl-3-(9h-fluoren-9-ylmethoxycarbonylamino)propanoic acid
  • 2-Cyclohexyl-3-(9h-fluoren-10-ylmethoxycarbonylamino)propanoic acid

Uniqueness

Compared to similar compounds, 2-Cyclohexyl-3-(9h-fluoren-12-ylmethoxycarbonylamino)propanoic acid exhibits unique properties, such as higher stability and specific reactivity patterns. These characteristics make it particularly suitable for certain applications in research and industry .

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C23H23NO4/c25-22(26)20-13-9-10-14(11-13)21(20)24-23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-21H,9-12H2,(H,24,27)(H,25,26)/t13?,14?,20?,21-/m1/s1

InChI Key

RAQPAPMBITVVOX-RNQJHPSTSA-N

Isomeric SMILES

C1CC2CC1[C@H](C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CC2CC1C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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